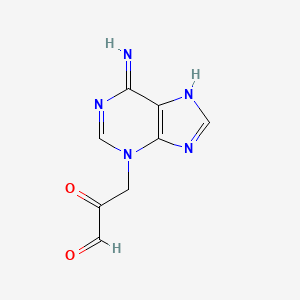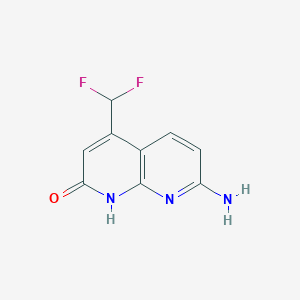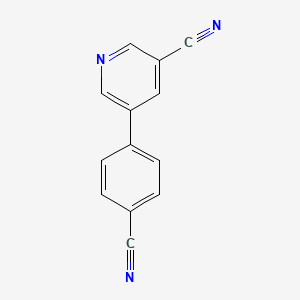![molecular formula C11H18N2O2 B11893977 (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 90058-33-6](/img/structure/B11893977.png)
(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic compound characterized by its unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic structure imparts rigidity and conformational stability, which can be advantageous in drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This often involves the use of a diamine and a cyclic ketone under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions. Common reagents include isopropyl halides or isopropyl sulfonates in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography or crystallization to obtain high-purity product.
Types of Reactions:
Oxidation: ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Material Science: Its rigid structure makes it a candidate for the development of novel materials with specific mechanical properties.
Biology and Medicine:
Pharmacology: Due to its spirocyclic structure, it may exhibit unique interactions with biological targets, making it a potential candidate for drug development.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymer chains can impart desirable properties such as increased rigidity and thermal stability.
作用机制
The mechanism of action of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.
相似化合物的比较
- ®-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- ®-8-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
- ®-8-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione
Comparison:
- Structural Differences: The primary difference lies in the substituent on the spirocyclic core (isopropyl vs. methyl, ethyl, or propyl).
- Pharmacological Properties: The isopropyl group may impart different pharmacokinetic and pharmacodynamic properties compared to other alkyl groups.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity in chemical reactions, affecting the types and yields of products formed.
This detailed overview provides a comprehensive understanding of ®-8-Isopropyl-6,9-diazaspiro[45]decane-7,10-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
90058-33-6 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
(8R)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI 键 |
LQWQEEBFWSSYAU-MRVPVSSYSA-N |
手性 SMILES |
CC(C)[C@@H]1C(=O)NC2(CCCC2)C(=O)N1 |
规范 SMILES |
CC(C)C1C(=O)NC2(CCCC2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


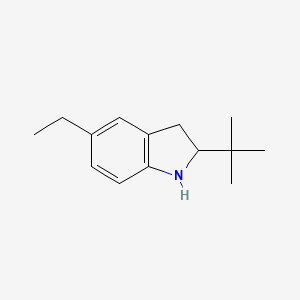

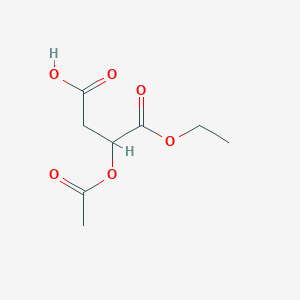
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)

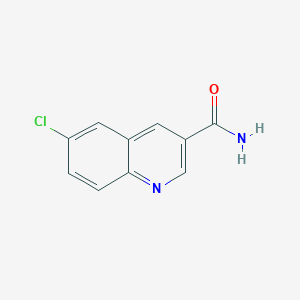
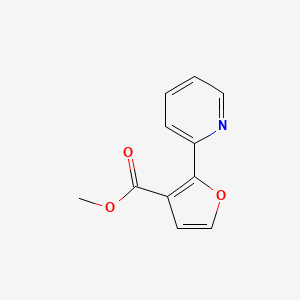
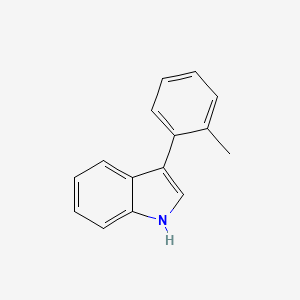
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)

